molecular formula C7H5ClN4O B584429 7-Methyl-7H-purine-6-carbonyl chloride CAS No. 143165-11-1

7-Methyl-7H-purine-6-carbonyl chloride

Cat. No.: B584429
CAS No.: 143165-11-1
M. Wt: 196.594
InChI Key: SRFWRHIHFJNEQS-UHFFFAOYSA-N
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Description

7-Methyl-7H-purine-6-carbonyl chloride is a purine derivative featuring a methyl group at the 7-position and a reactive carbonyl chloride moiety at the 6-position. The purine scaffold is a cornerstone of nucleic acid chemistry, and the presence of the carbonyl chloride group enhances its utility in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing nucleoside analogs or pharmaceuticals targeting DNA/RNA pathways.

Properties

CAS No.

143165-11-1

Molecular Formula

C7H5ClN4O

Molecular Weight

196.594

IUPAC Name

7-methylpurine-6-carbonyl chloride

InChI

InChI=1S/C7H5ClN4O/c1-12-3-11-7-5(12)4(6(8)13)9-2-10-7/h2-3H,1H3

InChI Key

SRFWRHIHFJNEQS-UHFFFAOYSA-N

SMILES

CN1C=NC2=NC=NC(=C21)C(=O)Cl

Synonyms

7H-Purine-6-carbonylchloride,7-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Compounds

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Functional Groups Reactivity Profile Applications
This compound C₇H₅ClN₄O N/A 196.59 Purine, Methyl, Carbonyl chloride High reactivity in nucleophilic acyl substitution Pharmaceutical intermediates, nucleotide analogs
7-Methyladenine C₆H₇N₅ 5142-76-7 149.15 Purine, Methyl, Amine Hydrogen bonding, DNA repair Biochemical research, DNA repair studies
6-Methylpyridine-2-carbonyl chloride hydrochloride C₇H₇Cl₂NO 60373-34-4 192.04 Pyridine, Methyl, Carbonyl chloride, Hydrochloride Amide formation with amines Agrochemicals, polymer synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 16381-48-9 225.63 Indole, Chloro, Methyl, Carboxylic acid Esterification, acid catalysis Drug development, organic synthesis

Structural and Functional Differences

Core Heterocycle :

  • This compound : Purine ring system (fused pyrimidine and imidazole rings), enabling interactions with biological targets like nucleic acids.
  • 6-Methylpyridine-2-carbonyl chloride hydrochloride : Pyridine ring, a simpler aromatic heterocycle with distinct electronic properties.
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Indole ring, common in tryptophan-derived biomolecules and pharmaceuticals.

Functional Groups :

  • The carbonyl chloride group in the target compound and the pyridine analog facilitates rapid amide or ester bond formation, ideal for coupling reactions. In contrast, 7-methyladenine contains an amine group, enabling hydrogen bonding and participation in enzymatic repair mechanisms .
  • The carboxylic acid group in the indole derivative offers lower reactivity but greater stability, suitable for controlled synthetic modifications .

Reactivity and Stability

  • Purine vs. Pyridine Acyl Chlorides :
    The purine-based acyl chloride is expected to exhibit higher electrophilicity at the carbonyl carbon due to electron-withdrawing effects of the adjacent nitrogen atoms. However, steric hindrance from the fused ring system may reduce reaction rates compared to the less bulky pyridine analog .
  • Stability :
    Acyl chlorides are generally moisture-sensitive, but the indole carboxylic acid (with a carboxylic acid group) is stable in aqueous environments, enabling broader handling conditions .

Research Findings and Limitations

  • Purine Acyl Chlorides : Studies on similar purine derivatives suggest that the methyl group at the 7-position may sterically hinder reactions at the 6-position, necessitating optimized conditions for efficient coupling.
  • Comparative Stability: Pyridine-based acyl chlorides (e.g., 6-methylpicolinoyl chloride) demonstrate higher thermal stability than purine analogs, as noted in polymer synthesis research .
  • Gaps in Data : Direct comparative studies between these compounds are scarce, and conclusions are drawn from structural analogies. Further experimental validation is required.

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